![molecular formula C26H35FO8S B193704 Betamethasone 17-Propionate 21-Mesylate CAS No. 15423-80-0](/img/structure/B193704.png)
Betamethasone 17-Propionate 21-Mesylate
Overview
Description
Betamethasone 17-Propionate 21-Mesylate is a synthetic glucocorticoid . It is the 21-mesylate analogue of Betamethasone 17-Acetate . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, reduces capillary permeability, and prevents or controls inflammation .
Molecular Structure Analysis
The molecular formula of Betamethasone 17-Propionate 21-Mesylate is C26H35FO8S . The compound has a molecular weight of 526.6 g/mol . The structure of the compound can be represented by the SMILES notation: CCC(=O)O[C@@]1(C@HC=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C .Scientific Research Applications
Proteomics Research
Betamethasone 17-Propionate 21-Mesylate: is utilized in proteomics research to study protein expression and interaction. Its role in modulating protein pathways is crucial for understanding diseases at a molecular level .
Dermatological Applications
In dermatology, GA4A80ZP11 is applied in the study of skin conditions. It aids in the development of treatments for conditions like eczema and psoriasis by reducing skin inflammation and immune responses .
Ophthalmic Research
Betamethasone 17-Propionate 21-Mesylate: is used in ophthalmic research to explore treatments for eye inflammation and to understand the ocular pharmacokinetics of steroids .
. .Mechanism of Action
- Betamethasone 17-Propionate 21-Mesylate primarily targets glucocorticoid receptors (GRs). These receptors are present in various tissues and play a crucial role in regulating immune responses, inflammation, and metabolism .
- The resulting changes include:
- Betamethasone affects multiple pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXIWVFIFXMTE-SOMXGXJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514069 | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone 17-Propionate 21-Mesylate | |
CAS RN |
15423-80-0 | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-16-methyl-21-((methylsulfonyl)oxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11beta,16beta)-9-Fluoro-11-hydroxy-21-[(methanesulfonyl)oxy]-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (11β,16β)-9-Fluoro-11-hydroxy-16-methyl-21-[(methylsulfonyl)oxy]-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA4A80ZP11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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